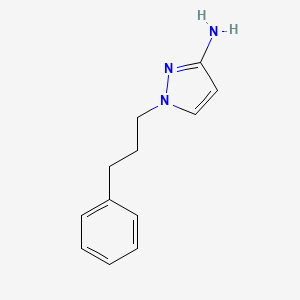

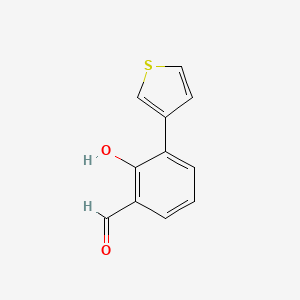

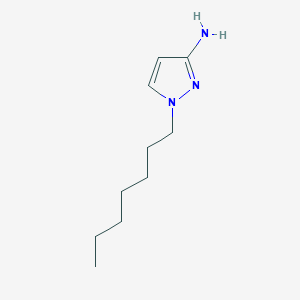

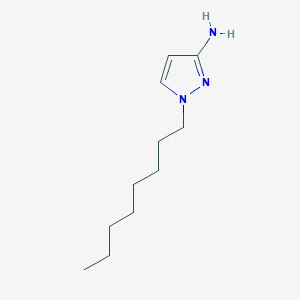

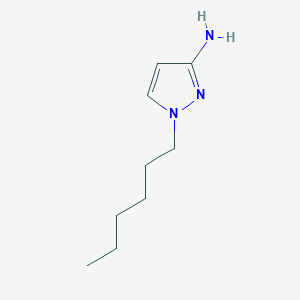

1-(3-Phenylpropyl)-1H-pyrazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions for each step of the synthesis .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and conditions for each reaction .Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. It also includes chemical properties like acidity/basicity, reactivity, and stability .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

A significant application of 1-(3-Phenylpropyl)-1H-pyrazol-3-amine and related compounds is in the synthesis of novel heterocyclic compounds, which are crucial in medicinal chemistry. For instance, Yu et al. (2013) developed an efficient one-pot, three-component synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries. This method is highly efficient, environmentally benign, and suitable for large-scale synthesis, making these compounds promising candidates for drug discovery (Yu et al., 2013).

Catalyst-Free Synthesis

Research by Rahmati and Khalesi (2012) described a catalyst-free synthesis of fused pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines in water, showcasing the versatility of these compounds in creating complex molecular architectures without the need for external catalysts. This method emphasizes the environmental and procedural advantages of using water as a solvent and simplifies the synthesis process (Rahmati & Khalesi, 2012).

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has been a subject of interest. Farghaly and El-Kashef (2005) synthesized pyrazoles and pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazines, finding that several derivatives exhibited antibacterial and antifungal activities. This research underscores the potential of these compounds in developing new antimicrobial agents (Farghaly & El-Kashef, 2005).

Theoretical and Experimental Studies

Shukla et al. (2015) conducted electronic structure calculations and vibrational assignments on 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a compound related to 1-(3-Phenylpropyl)-1H-pyrazol-3-amine. Their findings, obtained through both Hartree Fock and density functional theory methods, provide insights into the chemical reactivity and charge transfer mechanisms within these molecules, contributing to our understanding of their potential applications (Shukla et al., 2015).

Green Chemistry Applications

Noruzian et al. (2019) demonstrated a green, catalyst-free synthesis of 1H-furo[2,3-c]pyrazole-4-amines via a one-pot, four-component reaction in water. This work highlights the move towards more environmentally friendly synthetic methods in the chemical research community, using water as a solvent and avoiding additional catalysts or harsh conditions (Noruzian et al., 2019).

Mécanisme D'action

Target of Action

Related compounds such as 3-phenylpropylamine have been shown to interact with enzymes like trypsin-1 and trypsin-2 .

Biochemical Pathways

For instance, a derivative of harmine, 1-(4-methoxystyryl)-2-benzyl-9-(3-phenylpropyl)-β-carbolinium bromide, has been found to induce apoptosis in colorectal cancer cells by inhibiting the PI3K/Akt signaling pathway and promoting the accumulation of reactive oxygen species (ROS) .

Result of Action

For example, the Sigma-1 receptor agonist SA4503, which contains a 3-phenylpropyl group, has been found to inhibit oxidative stress-induced neuronal death by downregulating the MAPK/ERK pathway .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(3-phenylpropyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-12-8-10-15(14-12)9-4-7-11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9H2,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCPJYPZMFQVMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN2C=CC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Phenylpropyl)-1H-pyrazol-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6320405.png)

![4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6320439.png)